![molecular formula C21H14F6O6 B2681420 (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione CAS No. 1657023-39-6](/img/structure/B2681420.png)

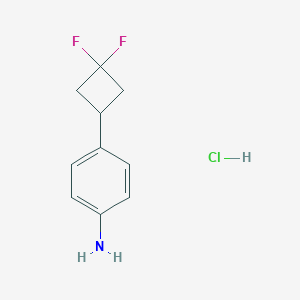

(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

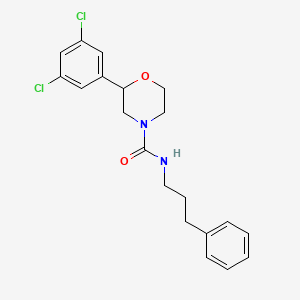

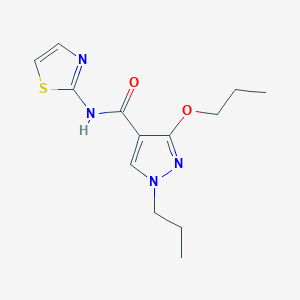

Description

(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione, also known as 4-hydroxy-3-(trifluoromethoxy)phenyl heptadiene-3,5-dione, is a trifluoromethylated phenolic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 454.37 g/mol. This compound has been widely studied for its potential as an anti-inflammatory, anti-cancer, and antioxidant agent, as well as a potential therapeutic agent for a variety of diseases.

Applications De Recherche Scientifique

Anti-Cancer Properties

The compound has shown potential in the field of cancer research. A study found that a curcumin analogue, which is structurally similar to the compound , was able to suppress colon cancer cell growth by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This suggests that “(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione” may have similar anti-cancer properties.

Anti-Inflammatory Properties

The compound may also have anti-inflammatory properties. A resveratrol derivative, which is similar to the compound, was found to inhibit the excessive production of nitric oxide (NO) in an inflammatory cell model . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.

Anti-Oxidative Properties

The same resveratrol derivative was also found to inhibit oxidative cytotoxicity and reduce reactive oxygen species (ROS) accumulation in an oxidative stress cell model . This suggests that “(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione” may have anti-oxidative properties and could potentially be used in the treatment of diseases related to oxidative stress.

Mécanisme D'action

Target of Action

The primary target of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione is the cellular oxidative stress pathway . This compound interacts with the cells to inhibit the production of nitric oxide (NO), a key player in the inflammatory response .

Mode of Action

(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione interacts with its targets by inhibiting oxidative cytotoxicity and reducing the accumulation of reactive oxygen species (ROS) in the cell . This results in a decrease in the population of apoptotic cells in an oxidative stress cell model .

Biochemical Pathways

The compound affects the oxidative stress pathway, which has downstream effects on inflammation and apoptosis . By reducing ROS accumulation, (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione helps to protect cells from oxidative damage .

Pharmacokinetics

It is known that the compound has superior cell accumulation properties . This suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The action of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione results in a reduction of oxidative stress and inflammation in cells . This leads to a decrease in the number of apoptotic cells and an improvement in cell health .

Action Environment

The efficacy and stability of (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione can be influenced by various environmental factors. For example, the presence of D-galactose (D-gal), a sugar that can induce oxidative stress and aging in cells, can enhance the anti-aging effects of the compound

Propriétés

IUPAC Name |

(1E,6E)-1,7-bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6O6/c22-20(23,24)32-18-9-12(3-7-16(18)30)1-5-14(28)11-15(29)6-2-13-4-8-17(31)19(10-13)33-21(25,26)27/h1-10,30-31H,11H2/b5-1+,6-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZIRWXDHRZJKK-IJIVKGSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)

![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)

![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)

![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)

![N-(4-ethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2681356.png)

![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)